molecular formula C10H7NO3 B181047 5-Hydroxyquinoline-2-carboxylic acid CAS No. 149312-98-1

5-Hydroxyquinoline-2-carboxylic acid

Cat. No. B181047
CAS RN: 149312-98-1
M. Wt: 189.17 g/mol
InChI Key: DDCUUPPERJQQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyquinoline-2-carboxylic acid is a compound that results from the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic acid . It is a dead-end metabolite, meaning its formation prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic acid by the internal NADH pool .


Synthesis Analysis

The synthesis of 5-Hydroxyquinoline-2-carboxylic acid involves the conversion of 5-Aminonaphthalene-2-sulfonic acid (5A2NS) by strain BN6 . This conversion is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate .


Chemical Reactions Analysis

The formation of 5-Hydroxyquinoline-2-carboxylic acid is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate . This reaction is part of the bacterial oxidation process of 5-Aminonaphthalene-2-sulfonic acid .

Scientific Research Applications

Pharmacological Potential

5-Hydroxyquinoline-2-carboxylic acid derivatives are recognized for their broad pharmacological potential. They serve as privileged structures in medicinal chemistry, capable of binding to a diverse range of biological targets with high affinities. This makes them valuable in the discovery of novel bioactive agents, particularly as they often display favorable drug-like properties .

Inhibition of 2OG Oxygenase

These compounds are effective inhibitors of the 2-oxoglutarate (2OG) oxygenase subfamilies , which include nucleic acid demethylases and γ-butyrobetaine hydroxylase. They have been validated as cell-active inhibitors, particularly in epigenetic processes involving histone lysine demethylases and the fat mass and obesity-associated protein (FTO) .

Molybdophore Activity

In nature, 5-Hydroxyquinoline-2-carboxylic acid has been identified as a potential molybdophore . It exhibits the ability to sequester molybdate ions, suggesting a role in the uptake and metabolism of essential elements beyond iron, which is crucial for understanding the nutrient cycling and metabolic pathways in organisms .

Fluorescence Quenching

The compound’s interaction with other molecules, such as 2-aminophenol, leads to the formation of benzoxazole derivatives. These derivatives have applications in fluorescence quenching, making them suitable for developing probes to detect water in aprotic organic solvents .

Spectroscopic Analysis

5-Hydroxyquinoline-2-carboxylic acid is also used in spectroscopic analysis due to its distinct spectral properties. The analysis of mid-infrared and Raman spectra of this compound reveals the presence of multiple tautomers, which are important for understanding its chemical behavior .

Synthesis of Novel Derivatives

The chemistry of 5-Hydroxyquinoline-2-carboxylic acid allows for the synthesis of novel derivatives. These derivatives are explored for their biological activities and medicinal applications, contributing to the development of new therapeutic agents .

Chemical Speciation and Coordination

Studies have utilized 5-Hydroxyquinoline-2-carboxylic acid to define its chemical speciation and coordination abilities in aqueous solutions. This is significant for applications in chemical biology and environmental chemistry, where understanding the behavior of compounds in solution is essential .

Role in Siderophore Activity

Lastly, this compound has been found in high concentrations in certain larvae, where it is proposed to act as a siderophore. This suggests its importance in iron uptake and transport, which is a vital process for many living organisms .

Safety and Hazards

While specific safety and hazard information for 5-Hydroxyquinoline-2-carboxylic acid is not available, it’s generally recommended to avoid contact with skin and eyes and to prevent the formation of dust and aerosols when handling similar compounds .

Mechanism of Action

Target of Action

5-Hydroxyquinoline-2-carboxylic acid primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for a wide range of human diseases . The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine . Additionally, it has been reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. The inhibition of 2OG-dependent enzymes impacts the epigenetic processes in the cell . .

Pharmacokinetics

It’s worth noting that a related compound, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of 5-Hydroxyquinoline-2-carboxylic acid, but further studies are needed to confirm this.

Result of Action

The inhibition of 2OG-dependent enzymes by 5-Hydroxyquinoline-2-carboxylic acid can lead to changes in the epigenetic state of the cell . This could potentially have therapeutic value in treating various diseases, including cancer . .

properties

IUPAC Name

5-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKFJHJJUOMBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437156
Record name 5-Hydroxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149312-98-1
Record name 5-Hydroxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyquinoline-2-carboxylic acid
Reactant of Route 2
5-Hydroxyquinoline-2-carboxylic acid
Reactant of Route 3
5-Hydroxyquinoline-2-carboxylic acid
Reactant of Route 4
5-Hydroxyquinoline-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Hydroxyquinoline-2-carboxylic acid
Reactant of Route 6
5-Hydroxyquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.